molecular formula C7H6F3NO B13132594 2(1H)-Pyridinone, 3-methyl-4-(trifluoromethyl)-

2(1H)-Pyridinone, 3-methyl-4-(trifluoromethyl)-

Cat. No.: B13132594
M. Wt: 177.12 g/mol
InChI Key: XIYCPQKASPWCGB-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and trifluoromethylating agents.

    Cyclization: The cyclization step involves the formation of the pyridin-2(1H)-one ring. This can be achieved through various cyclization reactions, including condensation reactions with suitable reagents.

Industrial Production Methods

Industrial production of 3-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring can be replaced with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

3-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It is utilized in the development of advanced materials, including polymers and coatings with unique properties.

    Chemical Biology: The compound serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2(1H)-one
  • 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole

Uniqueness

3-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and materials science, where these properties are highly desirable.

Properties

IUPAC Name

3-methyl-4-(trifluoromethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-4-5(7(8,9)10)2-3-11-6(4)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYCPQKASPWCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CNC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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